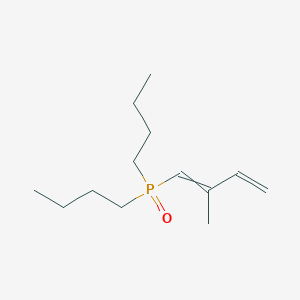
Dibutyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of a phosphane group bonded to a dibutyl and a 2-methylbuta-1,3-dien-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane typically involves the reaction of dibutylphosphine oxide with 2-methylbuta-1,3-diene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by transition metal complexes to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and high throughput. Advanced purification techniques such as distillation and chromatography are employed to isolate the pure compound from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group to phosphine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound yields phosphine oxides, while reduction results in the formation of phosphines .
Applications De Recherche Scientifique
Dibutyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a precursor for other organophosphorus compounds
Mécanisme D'action
The mechanism by which Dibutyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. The pathways involved in its mechanism of action include electron transfer and bond formation/breaking processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibutylphosphine oxide
- 2-methylbuta-1,3-diene
- Triphenylphosphine oxide
Uniqueness
Dibutyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane is unique due to its combination of a phosphane group with both dibutyl and 2-methylbuta-1,3-dien-1-yl groups. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
64423-17-2 |
|---|---|
Formule moléculaire |
C13H25OP |
Poids moléculaire |
228.31 g/mol |
Nom IUPAC |
1-dibutylphosphoryl-2-methylbuta-1,3-diene |
InChI |
InChI=1S/C13H25OP/c1-5-8-10-15(14,11-9-6-2)12-13(4)7-3/h7,12H,3,5-6,8-11H2,1-2,4H3 |
Clé InChI |
DNMMLFIQPJBJME-UHFFFAOYSA-N |
SMILES canonique |
CCCCP(=O)(CCCC)C=C(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Methylenebis(oxymethylene)]bis(4-methylbenzene)](/img/structure/B14486183.png)
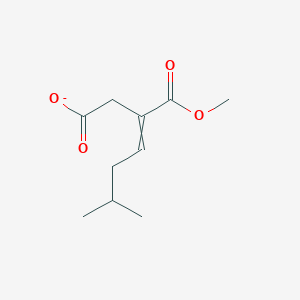
![5-Methyl-1-{(2R,5R)-4-oxo-5-[(triphenylmethoxy)methyl]oxolan-2-yl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14486185.png)
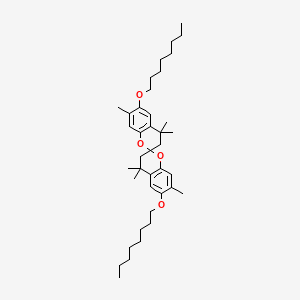
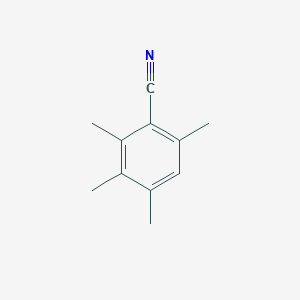
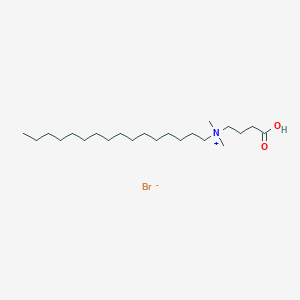
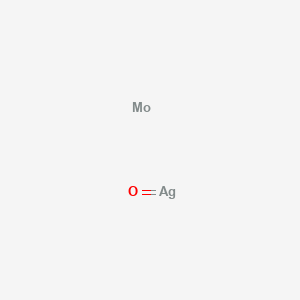

![Dimethyl [bromo(difluoro)methyl]phosphonate](/img/structure/B14486209.png)

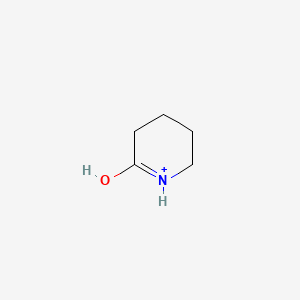
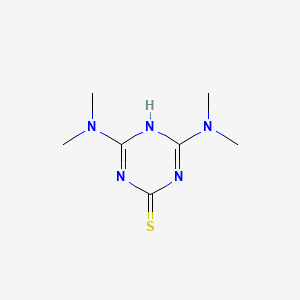

![1-[Dibromo(nitro)methanesulfonyl]-4-methylbenzene](/img/structure/B14486266.png)
